

preparing yh16899 stock solutions for research

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Compound of Interest		
Compound Name:	yh16899	
Cat. No.:	B611880	Get Quote

Application Notes and Protocols for YH16899

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH16899 is a potent and specific small molecule inhibitor of the interaction between LysyltRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1] This interaction is a key component of the signaling pathway that promotes cancer cell migration, invasion, and metastasis. By disrupting the KRS-67LR complex, **YH16899** has been shown to suppress cancer metastasis in preclinical models.[1] These application notes provide detailed protocols for the preparation of **YH16899** stock solutions for both in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for **YH16899**.

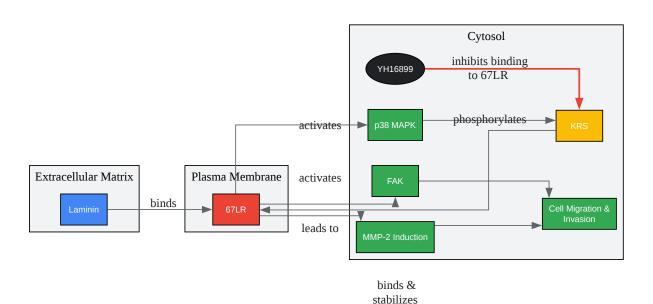


Parameter	Value	Source
CAS Number	1428623-14-6	MedChemExpress
Molecular Weight	499.42 g/mol	MedChemExpress
Chemical Name	2-(5,6-difluoro-2-{[3- (trifluoromethyl)benzoyl]imino} benzo[d]thiazol-3(2H)- yl)butanoic acid	Kim DG, et al. (2014)
Appearance	White to off-white solid	General
Solubility	Soluble in DMSO	Kim DG, et al. (2014)
IC50 (Cell Migration)	8.5 ± 2.1 μM (in H226 cells)	Kim DG, et al. (2014)
In Vivo Oral Dosage	100 - 300 mg/kg (in mice)	Kim DG, et al. (2014)

Signaling Pathway of YH16899

YH16899 targets the interaction between KRS and 67LR, which is a critical step in a signaling cascade initiated by laminin, a major component of the extracellular matrix. The binding of laminin to its receptors on the cell surface, including 67LR, triggers downstream signaling that promotes cell migration and invasion. **YH16899**'s inhibition of the KRS-67LR interaction blocks these pro-metastatic signals.





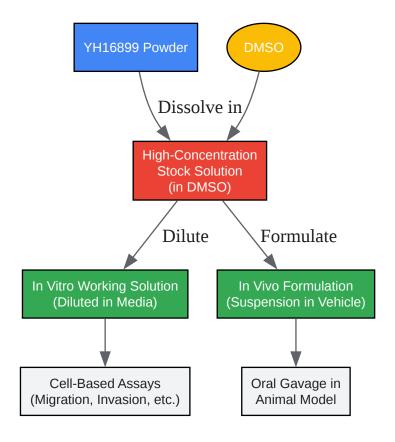
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Figure 1. YH16899 Signaling Pathway.

Experimental Workflow Overview

The general workflow for preparing and using **YH16899** in research involves preparing a high-concentration stock solution in DMSO, which can then be used for both in vitro and in vivo applications. For in vitro studies, the stock is diluted in cell culture media. For in vivo studies, the compound is typically formulated as a suspension for oral administration.





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Figure 2. General Experimental Workflow.

Experimental Protocols Preparation of YH16899 Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of YH16899 in DMSO.

Materials:

- YH16899 powder
- · Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- · Vortex mixer

Procedure:



- Calculate the required mass of YH16899:
 - Molecular Weight (MW) of YH16899 = 499.42 g/mol
 - To prepare 1 mL of a 10 mM stock solution:
 - Mass (g) = 0.010 mol/L * 0.001 L * 499.42 g/mol = 0.00499 g = 4.99 mg
- Weighing:
 - Carefully weigh out 4.99 mg of YH16899 powder and place it in a sterile microcentrifuge tube.
- Dissolving:
 - Add 1 mL of sterile DMSO to the microcentrifuge tube containing the YH16899 powder.
 - Vortex the solution until the YH16899 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage:
 - Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.

Note on Dilution: For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Preparation of YH16899 Formulation for In Vivo Oral Gavage

This protocol describes the preparation of a **YH16899** suspension in 0.5% methyl cellulose for oral administration in mice.

Materials:



- YH16899 powder
- Methyl cellulose (e.g., 400 cP)
- Sterile water or saline
- Sterile glass beaker
- Magnetic stirrer and stir bar
- Homogenizer or sonicator (optional, but recommended)

Procedure:

- Prepare the 0.5% Methyl Cellulose Vehicle:
 - Heat approximately one-third of the final required volume of sterile water to 60-80°C.
 - Slowly add the methyl cellulose powder (0.5 g for every 100 mL of final volume) to the hot water while stirring vigorously to create a uniform dispersion.
 - Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water while continuing to stir.
 - Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
- Prepare the YH16899 Suspension:
 - Calculate the required amount of YH16899:
 - For a 100 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL:
 - Dose per mouse = 100 mg/kg * 0.02 kg = 2 mg
 - Concentration = 2 mg / 0.2 mL = 10 mg/mL
 - Weighing:



- Weigh out the required amount of YH16899 powder.
- Suspension:
 - Place the weighed YH16899 in a suitable container.
 - Add a small volume of the 0.5% methyl cellulose vehicle and triturate the powder to form a smooth paste. This helps to ensure the powder is well-wetted and reduces clumping.
 - Gradually add the remaining volume of the 0.5% methyl cellulose vehicle while stirring continuously.
 - For a more uniform suspension, use a homogenizer or sonicator.
- Administration and Storage:
 - The suspension should be prepared fresh daily.
 - Stir the suspension well before each administration to ensure a uniform dose.
 - Administer the suspension to the animals via oral gavage.

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References

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